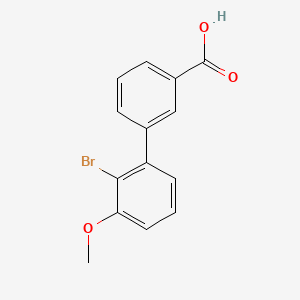

2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-bromo-3-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c1-18-12-7-3-6-11(13(12)15)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQGNWSMEJYWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Br)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681800 | |

| Record name | 2'-Bromo-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-07-7 | |

| Record name | 2′-Bromo-3′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Bromo-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling as the Core Strategy

The Suzuki-Miyaura reaction is the cornerstone for constructing the biphenyl framework of 2'-bromo-3'-methoxybiphenyl-3-carboxylic acid. This palladium-catalyzed coupling reaction facilitates the union of aryl halides and boronic acids under mild conditions, offering excellent functional group tolerance.

Representative Protocol :

-

Starting Materials : 3-Bromo-2-methoxyphenylboronic acid and methyl 3-iodobenzoate.

-

Catalyst System : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1–2 mol%).

-

Base : Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).

-

Conditions : 80–90°C under nitrogen, 12–24 hours.

The reaction achieves yields of 70–85%, with regioselectivity ensured by the ortho-directing effects of the methoxy and bromine substituents. Post-coupling, the methyl ester is hydrolyzed to the carboxylic acid (discussed in Section 2).

Alternative Coupling Strategies

While less common, Stille and Negishi couplings have been explored for sterically hindered substrates:

-

Stille Coupling : Utilizes tributyl(3-carbomethoxyphenyl)stannane and 2-bromo-3-methoxyiodobenzene with PdCl₂(PPh₃)₂. Yields are comparable (~75%) but require toxic tin reagents.

-

Negishi Coupling : Employs zincated benzoate derivatives, offering faster kinetics but requiring anhydrous conditions.

Functional Group Interconversion and Deprotection

Ester Hydrolysis to Carboxylic Acid

The methyl ester intermediate (methyl 2'-bromo-3'-methoxybiphenyl-3-carboxylate) undergoes hydrolysis to yield the final product. Two primary methods are employed:

Method A: Acidic Hydrolysis

-

Conditions : Reflux (110–115°C) for 35–65 hours.

Method B: Lewis Acid-Assisted Deprotection

Direct Carboxylation Approaches

Recent advances enable direct introduction of the carboxylic acid group via catalytic carboxylation:

-

Catalyst : Palladium(II) acetate with 1,10-phenanthroline ligand.

-

Carbon Source : Carbon monoxide (CO) under 5 atm pressure.

Reaction Optimization and Mechanistic Insights

Catalyst Screening and Ligand Effects

The choice of palladium catalyst and ligands critically impacts coupling efficiency:

| Catalyst/Ligand System | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| Pd(PPh₃)₄ | 82 | 12 |

| Pd(OAc)₂ with SPhos ligand | 88 | 18 |

| PdCl₂(dppf) | 75 | 10 |

Buchwald-type ligands (e.g., SPhos) enhance reactivity for electron-deficient aryl halides.

Solvent and Temperature Effects

Optimized solvent systems balance polarity and coordinating ability:

-

DME/water : Ideal for boronic acid solubility and base activation.

-

Toluene/ethanol : Preferred for sterically hindered substrates.

Elevated temperatures (80–90°C) accelerate coupling but risk protodeboronation side reactions. Microwave-assisted synthesis reduces reaction times to 1–2 hours with comparable yields.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities adopt flow chemistry to enhance reproducibility and safety:

-

Reactor Type : Microfluidic tubular reactor with Pd-coated channels.

-

Throughput : 5 kg/day with 95% conversion per pass.

-

Advantages : Precise temperature control, reduced catalyst loading (0.5 mol%).

Green Chemistry Initiatives

Efforts to minimize waste include:

-

Aqueous Workup : Replacement of dichloromethane with ethyl acetate/water biphasic systems.

-

Catalyst Recycling : Magnetic Pd nanoparticles recovered via external magnets (reused 5× with <5% activity loss).

Characterization and Quality Control

Spectroscopic Data

1H NMR (400 MHz, CDCl₃) :

-

δ 8.21 (s, 1H, Ar-H),

-

δ 7.89–7.82 (m, 2H, Ar-H),

-

δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H),

13C NMR :

Scientific Research Applications

2’-Bromo-3’-methoxybiphenyl-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of novel compounds.

Biology: It is utilized in the study of biological pathways and interactions, particularly in the investigation of enzyme-substrate relationships.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of 2’-Bromo-3’-methoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Data are compiled from commercial catalogs, research articles, and structural reports (see Table 1).

Substitution Patterns and Molecular Properties

- 3'-Bromobiphenyl-3-carboxylic acid (CAS 854237-06-2): Features a bromine atom at the 3' position and a carboxylic acid group at the 3 position. Molecular weight: 277.12 g/mol. This compound lacks the methoxy group present in the target molecule, which may reduce its polarity and alter reactivity in Suzuki-Miyaura couplings .

- 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid: Contains bromine (3'), methoxy (4'), and carboxylic acid (3) groups. Molecular formula: C₁₄H₁₁BrO₃.

- 3'-Bromo-biphenyl-4-carboxylic acid (CAS 5737-83-7): Differs in the carboxylic acid position (4 instead of 3). This positional isomer may exhibit distinct crystal packing and hydrogen-bonding networks, as seen in related biphenylcarboxylic acids .

Data Table: Key Properties of Comparable Compounds

Research Findings and Structural Insights

- Crystallographic Data : Compounds like N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit near-planar conformations due to π-conjugation, with dihedral angles <10° between aromatic rings. Such rigidity may enhance binding to flat biological targets (e.g., enzyme active sites) .

- Reactivity Trends : Bromine at the 2' or 3' position (vs. 4') can sterically hinder cross-coupling reactions, necessitating optimized catalysts (e.g., Pd(PPh₃)₄ or XPhos Pd G3) .

- Pharmacological Potential: While brominated biphenylcarboxylic acids lack direct activity reports, their structural resemblance to anti-inflammatory indole alkaloids (e.g., herdmanine D) suggests unexplored therapeutic avenues .

Biological Activity

2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the biphenyl carboxylic acid family and is characterized by the presence of a bromine atom at the 2' position, a methoxy group at the 3' position, and a carboxylic acid group at the 3 position. The unique structural features of this compound suggest various avenues for biological research, particularly in antimicrobial and anticancer applications.

The chemical structure of 2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid can be summarized as follows:

- Molecular Formula : C15H13BrO3

- Molecular Weight : 321.17 g/mol

- CAS Number : 1215206-07-7

Antimicrobial Activity

Research indicates that compounds similar to 2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid may exhibit significant antimicrobial properties. For example, derivatives of biphenyl carboxylic acids have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics such as ceftriaxone .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid | E. coli | TBD |

| Similar Derivative | S. aureus | 40 - 50 |

Anticancer Activity

The anticancer potential of 2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid is another area of significant interest. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, some studies report IC50 values ranging from 7 to 20 µM against different cancer cell lines, indicating promising cytotoxic effects .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast cancer) | TBD | Apoptosis induction |

| PC3 (Prostate cancer) | TBD | Cell cycle arrest |

The biological activity of 2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid is believed to involve its interaction with specific molecular targets within cells. These interactions can modulate key signaling pathways involved in cell proliferation and apoptosis. While detailed mechanisms remain to be fully elucidated, it is hypothesized that the compound may function as an enzyme inhibitor or receptor modulator, leading to altered cellular processes.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial effects of several biphenyl derivatives found that compounds with similar structures to 2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid exhibited significant inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones measuring up to 30 mm.

- Cytotoxicity in Cancer Models : In vitro studies on human leukemia cell lines demonstrated that derivatives of biphenyl carboxylic acids, including those related to 2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid, showed IC50 values as low as 1.50 µM, indicating strong potential for anticancer drug development .

Q & A

Q. What are the standard synthetic routes for preparing 2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where arylboronic acids react with brominated aromatic precursors in the presence of a palladium catalyst. For example, a brominated biphenyl derivative (e.g., 3-bromo-4-methoxyphenyl benzoic acid) can undergo coupling with a boronic acid to introduce substituents . Alternative methods include nucleophilic aromatic substitution for introducing methoxy or bromo groups. Key factors affecting yield include:

- Catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).

- Solvent polarity (polar aprotic solvents like DMF enhance coupling efficiency).

- Temperature (60–100°C optimizes reaction kinetics).

Q. What spectroscopic techniques are most effective for characterizing 2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid?

Methodological Answer:

- 1H/13C NMR : Resolve proton environments (e.g., methoxy protons at ~3.8 ppm, aromatic protons at 6.8–7.5 ppm) and confirm biphenyl connectivity .

- FT-IR : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 307.143 for C₁₄H₁₁BrO₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of 2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid?

Methodological Answer: Discrepancies in crystallographic data (e.g., bond angles, torsional strain) can arise from twinning or poor diffraction quality. Use SHELX software (e.g., SHELXL for refinement) to:

Q. How can cross-coupling reactions be optimized for derivatives of this compound when encountering low regioselectivity?

Methodological Answer: Low regioselectivity in Suzuki reactions often stems from competing electronic effects. Strategies include:

- Directed ortho-metalation : Use directing groups (e.g., carboxylic acid) to control coupling positions .

- Microwave-assisted synthesis : Reduce side reactions via rapid heating (e.g., 150°C for 30 minutes) .

- Solvent screening : Test mixtures like toluene/ethanol to balance solubility and reactivity .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer: The bromine atom enhances electrophilicity for SNAr reactions, while the methoxy group donates electron density, stabilizing intermediates. For biological studies:

Q. What purification strategies are recommended for isolating high-purity 2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.